Cas no 2138082-02-5 (4-(3-Methylbutyl)piperazine-1-sulfonyl chloride)

4-(3-Methylbutyl)piperazine-1-sulfonyl chloride is a specialized sulfonyl chloride derivative used primarily as a key intermediate in organic synthesis and pharmaceutical development. Its reactive sulfonyl chloride group enables efficient incorporation into more complex molecules, particularly in the preparation of sulfonamides, which are valuable in medicinal chemistry. The 3-methylbutyl substituent enhances lipophilicity, potentially improving membrane permeability in bioactive compounds. This reagent is particularly useful in the design of protease inhibitors and other therapeutic agents. Proper handling under anhydrous conditions is recommended due to its moisture sensitivity. Its structural features make it a versatile building block for targeted drug discovery and biochemical research applications.
4-(3-Methylbutyl)piperazine-1-sulfonyl chloride structure
2138082-02-5 structure
Product name:4-(3-Methylbutyl)piperazine-1-sulfonyl chloride
CAS No:2138082-02-5
MF:C9H19ClN2O2S
MW:254.777360200882
CID:6493215
PubChem ID:165869125

4-(3-Methylbutyl)piperazine-1-sulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • EN300-1154978
    • 4-(3-methylbutyl)piperazine-1-sulfonyl chloride
    • 2138082-02-5
    • 4-(3-Methylbutyl)piperazine-1-sulfonyl chloride
    • Inchi: 1S/C9H19ClN2O2S/c1-9(2)3-4-11-5-7-12(8-6-11)15(10,13)14/h9H,3-8H2,1-2H3
    • InChI Key: SCFWBCJAFLFMSH-UHFFFAOYSA-N
    • SMILES: ClS(N1CCN(CCC(C)C)CC1)(=O)=O

Computed Properties

  • Exact Mass: 254.0855767g/mol
  • Monoisotopic Mass: 254.0855767g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 279
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 49Ų

4-(3-Methylbutyl)piperazine-1-sulfonyl chloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1154978-0.25g
4-(3-methylbutyl)piperazine-1-sulfonyl chloride
2138082-02-5
0.25g
$972.0 2023-05-26
Enamine
EN300-1154978-5.0g
4-(3-methylbutyl)piperazine-1-sulfonyl chloride
2138082-02-5
5g
$3065.0 2023-05-26
Enamine
EN300-1154978-1.0g
4-(3-methylbutyl)piperazine-1-sulfonyl chloride
2138082-02-5
1g
$1057.0 2023-05-26
Enamine
EN300-1154978-0.1g
4-(3-methylbutyl)piperazine-1-sulfonyl chloride
2138082-02-5
0.1g
$930.0 2023-05-26
Enamine
EN300-1154978-0.5g
4-(3-methylbutyl)piperazine-1-sulfonyl chloride
2138082-02-5
0.5g
$1014.0 2023-05-26
Enamine
EN300-1154978-10.0g
4-(3-methylbutyl)piperazine-1-sulfonyl chloride
2138082-02-5
10g
$4545.0 2023-05-26
Enamine
EN300-1154978-2.5g
4-(3-methylbutyl)piperazine-1-sulfonyl chloride
2138082-02-5
2.5g
$2071.0 2023-05-26
Enamine
EN300-1154978-0.05g
4-(3-methylbutyl)piperazine-1-sulfonyl chloride
2138082-02-5
0.05g
$888.0 2023-05-26

Additional information on 4-(3-Methylbutyl)piperazine-1-sulfonyl chloride

Introduction to 4-(3-Methylbutyl)piperazine-1-sulfonyl chloride (CAS No. 2138082-02-5)

4-(3-Methylbutyl)piperazine-1-sulfonyl chloride, identified by the Chemical Abstracts Service Number (CAS No.) 2138082-02-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the piperazine derivatives class, which is well-documented for its diverse pharmacological applications. The presence of a sulfonyl chloride functional group enhances its utility as an intermediate in the synthesis of various bioactive molecules, particularly in the development of drugs targeting neurological and cardiovascular disorders.

The molecular structure of 4-(3-Methylbutyl)piperazine-1-sulfonyl chloride consists of a piperazine ring substituted with a 3-methylbutyl group at the N1 position, followed by a sulfonyl chloride moiety at the N1 sulfur atom. This configuration imparts unique chemical reactivity, making it a valuable building block for medicinal chemists. The compound's solubility profile and stability under various conditions further contribute to its appeal in synthetic chemistry.

In recent years, there has been a surge in research focusing on piperazine derivatives due to their potential therapeutic benefits. Studies have highlighted the role of piperazine-based compounds in modulating neurotransmitter systems, particularly serotonin and dopamine pathways, which are implicated in conditions such as depression, anxiety, and Parkinson's disease. The introduction of a sulfonyl chloride group enhances electrophilicity, facilitating nucleophilic substitution reactions that are crucial for drug molecule synthesis.

One of the most compelling applications of 4-(3-Methylbutyl)piperazine-1-sulfonyl chloride is in the development of novel antipsychotic and antidepressant agents. Researchers have leveraged its structural features to design molecules with improved pharmacokinetic properties and reduced side effects. For instance, modifications to the 3-methylbutyl substituent have been explored to optimize blood-brain barrier penetration and metabolic stability. Preliminary in vitro studies suggest that derivatives of this compound exhibit promising activity against monoamine oxidase (MAO) inhibitors, a key target in managing neurodegenerative disorders.

The compound's utility extends beyond CNS-targeting drugs. Its ability to act as a sulfonating agent has been exploited in the synthesis of protease inhibitors, which are critical in treating infectious diseases and cancer. The sulfonyl chloride group readily reacts with nucleophiles such as amines and thiols, forming stable sulfonamides and thioethers respectively. These reactions are fundamental in constructing complex drug molecules with tailored biological activities.

Advances in computational chemistry have further accelerated the exploration of 4-(3-Methylbutyl)piperazine-1-sulfonyl chloride's potential applications. Molecular modeling studies have predicted new derivatives with enhanced binding affinity to therapeutic targets. For example, virtual screening techniques have identified structural analogs that may exhibit stronger efficacy against certain enzymes implicated in inflammation and pain signaling. Such computational approaches are indispensable in modern drug discovery pipelines.

The synthesis of 4-(3-Methylbutyl)piperazine-1-sulfonyl chloride involves multi-step organic transformations, including alkylation followed by sulfonylation. Recent innovations in synthetic methodologies have improved yield and purity, making large-scale production more feasible. Catalytic processes have been optimized to minimize waste and energy consumption, aligning with green chemistry principles. These advancements underscore the compound's industrial relevance.

Regulatory considerations play a crucial role in the commercialization of pharmaceutical intermediates like 4-(3-Methylbutyl)piperazine-1-sulfonyl chloride. Compliance with Good Manufacturing Practices (GMP) ensures that raw materials meet stringent quality standards before being incorporated into drug formulations. Safety data sheets (SDS) provide essential information on handling procedures, storage conditions, and potential hazards associated with this compound.

The future prospects for 4-(3-Methylbutyl)piperazine-1-sulfonyl chloride are promising, driven by ongoing research into novel therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are expected to yield innovative drug candidates based on this scaffold. As our understanding of disease mechanisms evolves, so too will the demand for versatile intermediates like this one.

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